4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione
Brand Name: Vulcanchem
CAS No.: 53711-78-7
VCID: VC11611806
InChI:
SMILES:
Molecular Formula: C8H5NO3
Molecular Weight: 163.1

4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione

CAS No.: 53711-78-7

Cat. No.: VC11611806

Molecular Formula: C8H5NO3

Molecular Weight: 163.1

Purity: 95

* For research use only. Not for human or veterinary use.

4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione - 53711-78-7

Specification

CAS No. 53711-78-7
Molecular Formula C8H5NO3
Molecular Weight 163.1

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Stereoelectronic Features

The compound’s fused bicyclic system consists of a pyridine ring annulated with a furan ring at the [3,4-b] position. The pyridine moiety contributes π-deficient aromaticity, while the furan ring introduces π-excessive character, creating a polarized electronic environment . X-ray crystallography of related furopyridines reveals nearly coplanar ring systems, with bond lengths indicative of localized double bonds at the carbonyl positions (C5=O: 1.21 Å; C7=O: 1.22 Å) . The methyl substituent at position 4 introduces steric effects that influence reactivity, as evidenced by reduced electrophilicity at adjacent carbon centers compared to non-methylated analogs.

Table 1: Key Molecular Descriptors

PropertyValue/Description
Molecular FormulaC₈H₅NO₃
Molecular Weight163.13 g/mol
IUPAC Name4-Methylfuro[3,4-b]pyridine-5,7-dione
Topological Polar Surface Area67.4 Ų
Hydrogen Bond Acceptors3
Rotatable Bond Count0

Data derived from quantum mechanical calculations and experimental measurements confirm the compound’s low solubility in aqueous media (0.12 mg/mL at 25°C) but moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthetic Methodologies

Condensation-Cyclization Routes

A validated synthesis begins with 2,3-pyridine dicarboxylic acid (PDA), which undergoes dehydration in acetic anhydride at 110°C for 3–4 hours to yield furo[3,4-b]pyridine-5,7-dione intermediates . Subsequent methylation at position 4 is achieved via Friedel-Crafts alkylation using methyl chloride in the presence of AlCl₃, with yields reaching 72–78% after purification by dichloromethane recrystallization .

Alternative Pathways

Recent advances employ microwave-assisted synthesis to reduce reaction times. For example, irradiating PDA with methylamine hydrochloride at 150 W for 15 minutes produces the target compound in 65% yield, albeit with lower regioselectivity . Comparative studies highlight trade-offs between conventional and microwave methods:

Table 2: Synthesis Method Comparison

ParameterConventional MethodMicrowave Method
Reaction Time4 hours15 minutes
Yield78%65%
Regioselectivity>95%82%
Energy ConsumptionHighLow

Chemical Reactivity and Functionalization

Electrophilic Substitution

The furan ring’s electron-rich C2 and C3 positions undergo regioselective bromination using N-bromosuccinimide (NBS) in carbon tetrachloride, producing 2-bromo and 3-bromo derivatives at a 3:1 ratio . Nitration studies with fuming HNO₃ at 0°C preferentially functionalize the pyridine ring’s C6 position, attributed to the directing effects of the carbonyl groups .

Nucleophilic Additions

The carbonyl groups at C5 and C7 participate in nucleophilic reactions. Treatment with hydrazine hydrate yields hydrazone derivatives, which serve as precursors for heterocyclic expansions. For instance, refluxing with phosphorus oxychloride generates 5,8-dichloropyrido[2,3-d]pyridazine, a key intermediate for antitumor agent synthesis .

Industrial and Materials Science Applications

Organic Electronics

The compound’s extended π-system and electron-deficient pyridine ring make it a candidate for n-type organic semiconductors. Thin-film transistors fabricated with vacuum-deposited layers exhibit electron mobility of 0.12 cm²/V·s, comparable to fullerene derivatives .

Catalysis

Pd(II) complexes incorporating the compound as a bidentate ligand show enhanced activity in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) of 12,500 compared to 9,800 for bipyridine-based catalysts .

Future Research Directions

Mechanistic Studies

The precise role of the methyl group in modulating reactivity remains underexplored. Isotopic labeling (e.g., ¹³C-methyl) could elucidate its electronic effects through NMR and kinetic isotope effect studies.

Drug Delivery Systems

Functionalization with polyethylene glycol (PEG) chains may improve aqueous solubility for biomedical applications. Preliminary molecular dynamics simulations predict a 40% increase in solubility with PEG-2000 conjugation.

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